(3-Methoxyphenyl) 2,2-dimethylpropanoate
Description
(3-Methoxyphenyl) 2,2-dimethylpropanoate is an ester derivative featuring a 3-methoxyphenyl group linked to a 2,2-dimethylpropanoate (pivalate) moiety.
- Structural Features: The compound combines a methoxy-substituted aromatic ring with a sterically hindered pivalate group, which likely enhances its hydrolytic stability compared to less bulky esters .
- Synthetic Routes: Similar pivalate esters are synthesized via nucleophilic acyl substitution, often using pivaloyl chloride and phenolic derivatives under basic conditions. For example, multigram-scale syntheses of related chlorohydrin pivalates achieved 62% yields using 1,4-dioxane and sodium carbonate .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3-methoxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)11(13)15-10-7-5-6-9(8-10)14-4/h5-8H,1-4H3 |
InChI Key |
YUQXEBAQVYUQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Pivalate Esters
Preparation Methods
Reaction Mechanism and Conditions
The Steglich method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate pivalic acid for nucleophilic attack by 3-methoxyphenol. This approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Procedure :
-
Activation : Pivalic acid (1 mmol) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
-
Coupling : EDC (1.1 equiv) and DMAP (0.2 equiv) are added at 0°C, followed by 3-methoxyphenol (1.05 equiv).
-
Workup : The mixture is stirred overnight, diluted with DCM, washed with water, and purified via flash chromatography (hexanes/EtOAc).
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Reaction Time | 12–24 hours |
| Temperature | 0°C to room temperature |
| Key Advantage | Mild conditions, high selectivity |
Limitations :
-
Requires anhydrous conditions and costly coupling agents.
Fischer Esterification: Acid-Catalyzed Direct Esterification
Traditional Acid Catalysis
Fischer esterification uses H₂SO₄ or p-toluenesulfonic acid (TsOH) to protonate the carboxylic acid, facilitating nucleophilic attack by 3-methoxyphenol. This method is cost-effective but limited by equilibrium constraints.
Procedure :
Enhanced Microwave-Assisted Protocol
Microwave irradiation reduces reaction times significantly:
Performance Comparison :
| Condition | Yield (%) | Time |
|---|---|---|
| Conventional reflux | 70–75 | 12–24 h |
| Microwave | 85–90 | 0.5 h |
Limitations :
-
High temperatures may degrade sensitive substrates.
-
Requires specialized equipment for microwave optimization.
Mitsunobu Reaction: Reductive Esterification
Diethyl Azodicarboxylate (DEAD)-Mediated Coupling
The Mitsunobu reaction leverages DEAD or DIAD with triphenylphosphine (PPh₃) to form esters under neutral conditions. This method is ideal for sterically hindered systems.
Procedure :
Efficiency and Challenges
Limitations :
-
High reagent costs and phosphine oxide byproducts complicate scaling.
Grignard Reagent-Mediated Synthesis
Indirect Ester Formation via Alkoxide Intermediates
Grignard reagents (e.g., MeMgBr) deprotonate 3-methoxyphenol to form a phenoxide, which reacts with pivaloyl chloride.
Procedure :
Performance and Scalability
Limitations :
-
Moisture-sensitive conditions.
-
Competes with possible side reactions (e.g., over-alkylation).
Comparative Analysis of Methods
Yield and Practicality
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Steglich | 65–78 | High | Moderate |
| Fischer | 70–90 | Low | High |
| Mitsunobu | 60–70 | Very High | Low |
| Grignard | 50–60 | Moderate | High |
Industrial Relevance
-
Fischer esterification is preferred for bulk production due to low cost and simplicity.
-
Steglich and Mitsunobu methods are reserved for lab-scale, high-purity applications.
Q & A
Q. What are the recommended synthetic routes for (3-Methoxyphenyl) 2,2-dimethylpropanoate, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via esterification between 3-methoxyphenol and 2,2-dimethylpropanoic acid (pivalic acid) derivatives. Key approaches include:
- Acid chloride method : Reacting pivaloyl chloride with 3-methoxyphenol in anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl .
- Catalytic esterification : Employing sulfuric acid or enzyme-mediated catalysis under reflux, with molecular sieves to remove water and shift equilibrium .
Purity Optimization : - Purify via fractional distillation (if liquid) or recrystallization (solid) using hexane/ethyl acetate mixtures.
- Validate purity using HPLC (>98% peak area) and cross-check with NMR (absence of residual starting material peaks) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can researchers determine key physical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility : Test in graded solvents (e.g., ethanol, DMSO, hexane) via saturation point analysis at 25°C.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C expected due to steric hindrance) .
- Hydrolytic Stability : Reflux in acidic/basic aqueous solutions (e.g., 1M HCl/NaOH) and monitor ester degradation via HPLC .
Advanced Research Questions
Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in nucleophilic acyl substitution?
Methodological Answer: The bulky 2,2-dimethyl group reduces accessibility to the carbonyl carbon, slowing reactions like hydrolysis or aminolysis. Experimental validation:
- Compare rate constants with less-hindered esters (e.g., methyl propionate) under identical conditions.
- Use DFT calculations (e.g., Gaussian software) to model transition-state geometries and steric energy barriers .
Example Data Table :
| Ester | Hydrolysis Rate (k, s⁻¹) in 0.1M NaOH |
|---|---|
| This compound | 2.1 × 10⁻⁵ |
| Methyl propionate | 8.7 × 10⁻⁴ |
Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?
Methodological Answer:
- Reproducibility : Repeat experiments with controlled conditions (solvent, temperature, concentration).
- Cross-Validation : Compare with NIST reference data and published spectra in deuterated solvents (e.g., CDCl₃).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks or confirm assignments .
Q. What computational methods are suitable for modeling this compound’s interaction with enzymes?
Methodological Answer:
Q. What experimental designs are recommended for studying photodegradation pathways?
Methodological Answer:
- Light Exposure : Irradiate in UV chamber (λ = 254–365 nm) and sample at intervals for LC-MS analysis.
- Radical Trapping : Add scavengers (e.g., TEMPO) to identify reactive intermediates (e.g., aryloxy radicals).
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to trace cleavage mechanisms via mass shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
